2-Iodobenzamide

Vue d'ensemble

Description

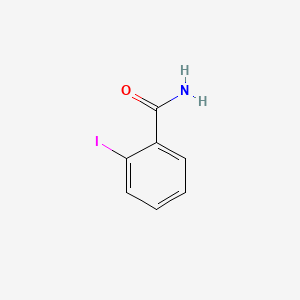

2-Iodobenzamide is an organic compound with the molecular formula C7H6INO. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to an amide group. This compound is known for its applications in various chemical processes and research fields.

Méthodes De Préparation

2-Iodobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzamide with sodium iodide in the presence of copper(I) iodide and zinc(II) iodide as catalysts. The reaction is typically carried out in 1,4-dioxane at elevated temperatures (around 120°C) under an inert atmosphere . The product is then purified through recrystallization from a mixture of cyclohexane and ethyl acetate.

Analyse Des Réactions Chimiques

2-Iodobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The amide group can be reduced to form amines. Common reagents used in these reactions include sodium iodide, copper(I) iodide, zinc(II) iodide, and various oxidizing and reducing agents.

Applications De Recherche Scientifique

2-Iodobenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This property makes it useful in the differentiation of neurodegenerative diseases such as Parkinson’s disease .

Comparaison Avec Des Composés Similaires

2-Iodobenzamide can be compared with other similar compounds, such as:

2-Iodo-N-phenylbenzamide: This compound has an additional phenyl group attached to the amide nitrogen, which can influence its reactivity and applications.

2-Iodo-N-isopropyl-5-methoxybenzamide: This derivative is known for its high reactivity and is used as a catalyst in oxidation reactions.

This compound stands out due to its unique combination of an iodine atom and an amide group, which imparts specific chemical properties and reactivity.

Activité Biologique

2-Iodobenzamide is a compound that has garnered attention due to its biological activities, particularly in the fields of oncology and neuroimaging. This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Notably, it has been shown to possess affinity for dopamine D2 receptors, which are crucial in neurological processes and are implicated in various psychiatric disorders . Additionally, its derivatives have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated through various studies. For instance, a study involving the radiolabeled form, iodine-123 iodobenzamide (123I-IBZM), demonstrated its distribution in human organs post-injection. Key findings include:

- Biological Half-Life : Approximately 24 hours in healthy volunteers.

- Organ Distribution : The highest uptake was observed in the brain, followed by the liver and spleen .

Table 1: Organ Distribution of 123I-IBZM

| Organ | Percentage Uptake (%) |

|---|---|

| Brain | 15 |

| Liver | 10 |

| Spleen | 5 |

| Gallbladder | 20 |

| Urinary Bladder | 40 |

Oncology

One significant application of this compound is in the imaging and diagnosis of melanoma. A clinical trial assessed the efficacy of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA(2)), a derivative, for staging cutaneous melanoma. The results highlighted:

- Sensitivity : 100% for detecting proven secondary lesions.

- Specificity : 95%, indicating high accuracy in distinguishing malignant from benign lesions .

Case Study: Melanoma Imaging

In a study involving 25 patients with histologically confirmed melanoma, planar scintigraphy using (123)I-BZA(2) was performed. The imaging demonstrated excellent performance metrics:

- Positive Predictive Value : 86%

- Negative Predictive Value : 100%

This case study underscores the potential of iodobenzamides as effective imaging agents in oncology.

Neuroimaging Applications

In neuroimaging, this compound's role as a radioligand for dopamine D2 receptors has been explored extensively. Its use in single-photon emission computed tomography (SPECT) allows for detailed visualization of dopaminergic activity in the brain, aiding in the diagnosis and management of neuropsychiatric disorders.

Table 2: Summary of Neuroimaging Studies Using 123I-IBZM

| Study Reference | Year | Findings |

|---|---|---|

| Kung et al. | 1993 | Confirmed D2 receptor specificity |

| Verhoeff et al. | 1993 | Established organ distribution patterns |

| Bender et al. | 2001 | Evaluated pharmacokinetics in patients |

Propriétés

IUPAC Name |

2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOYYWCXWUDVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192545 | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3930-83-4 | |

| Record name | 2-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3930-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Iodobenzamide?

A1: The molecular formula of this compound is C₇H₆INO, and its molecular weight is 247.01 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the molecular and crystal structures of this compound have been determined using X-ray crystallography. [] Additionally, 1H and 13C NMR spectroscopy data, along with COSY and HMQC experiments, have been used to elucidate the structures of this compound derivatives. [, , , , ]

Q3: What are the notable catalytic properties of this compound derivatives?

A3: this compound derivatives have demonstrated catalytic activity in alcohol oxidation reactions. Specifically, they have been successfully employed as catalysts for the oxidation of alcohols to their corresponding carbonyl compounds using Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant. [, , , ]

Q4: How does the structure of this compound derivatives influence their catalytic activity?

A4: Studies have shown that the substituents on the benzene ring of this compound derivatives significantly impact their catalytic efficiency. For instance, a 5-methoxy substituent enhances the reactivity in alcohol oxidation reactions compared to other substituents like 5-NO2, 5-CO2Me, and 5-Cl. []

Q5: What are some specific applications of this compound derivatives in organic synthesis?

A5: this compound derivatives are valuable precursors for synthesizing various heterocyclic compounds. Some notable applications include:

- Synthesis of Isoindolin-1-ones: 2-Iodobenzamides react with alkynes in the presence of copper or palladium catalysts to yield 3-substituted isoindolin-1-ones. [, , , ]

- Synthesis of Quinazolinones: Copper-catalyzed domino reactions of 2-Iodobenzamides with enaminones afford quinazolinones. [] The stereochemistry of the enaminone influences the reaction pathway, with Z-enaminones reacting without external ligands.

- Synthesis of Indolo[1,2-a]quinazolinones: Palladium-catalyzed intramolecular C–H amidation of N-arylated indole derivatives, obtained from 2-Iodobenzamides and indoles via Ullman coupling, provides indolo[1,2-a]quinazolinone derivatives. []

- Synthesis of (1H)-Isochromen-1-imines: Nickel-catalyzed reactions of 2-Iodobenzamides with alkynes produce (1H)-isochromen-1-imines. [, ]

- Synthesis of α,α-Difluorohomophthalimides: 2-Iodobenzamides react with α,α-difluoro Reformatskii reagent (BrZnCF2CO2Et) in the presence of CuBr to give α,α-difluorohomophthalimides. [, ] The reaction proceeds through a tandem cross-coupling-cyclization sequence.

Q6: Can 2-Iodobenzamides be used in the synthesis of macrocycles?

A6: Yes, 2-Iodobenzamides can undergo regioselective aryl radical cyclization reactions to form benzomacrolactams. This has been demonstrated in the synthesis of 11- and 12-membered benzomacrolactams from appropriately functionalized this compound derivatives using tri-n-butyltin hydride. [, , ]

Q7: Are there any examples of tellurium-containing this compound derivatives and their applications?

A7: Recent research has led to the development of 2-benzamide tellurenyl iodides, synthesized via copper-catalyzed tellurium insertion into the carbon-iodine bond of 2-Iodobenzamides. [] These tellurium-containing derivatives have shown promise as pre-catalysts for CO2 mitigation strategies, such as the synthesis of cyclic carbonates from epoxides and CO2 and the preparation of 1,3-diaryl ureas from anilines and CO2.

Q8: How do structural modifications of this compound impact its reactivity and applications?

A8: Modifications to the this compound scaffold, such as changes in the substituents on the benzene ring or the nitrogen atom, significantly influence its reactivity and subsequent applications. For instance:

- Catalytic Activity: Electron-donating groups, like methoxy, at the 5-position of the benzene ring enhance the catalytic activity of this compound derivatives in alcohol oxidation reactions. []

- Cyclization Reactions: The size and electronic nature of the N-substituent in 2-Iodobenzamides can influence the regioselectivity of radical cyclization reactions, leading to different ring sizes in the final products. [, , ]

- Tandem Reactions: The presence of specific functional groups on the nitrogen atom of 2-Iodobenzamides enables tandem reactions, leading to the formation of complex heterocyclic structures in a single pot. [, , ]

Q9: Has this compound or its derivatives shown any potential for pharmaceutical applications?

A10: Yes, some this compound derivatives have displayed potential as imaging agents for melanoma. Studies on radioiodinated benzamides, such as 123I-N-(2-diethylaminoethyl)-2-iodobenzamide (123I-BZA2), have demonstrated their ability to target melanin pigment in melanoma cells. Clinical trials have investigated their efficacy in detecting primary and metastatic melanoma. [, ]

Q10: What are the known targets and downstream effects of this compound derivatives in biological systems?

A11: While the research primarily focuses on the synthetic utility and catalytic activity of this compound derivatives, one study explored the potential of radiolabeled benzamide derivatives as sigma receptor-binding agents. These compounds showed high-affinity binding to sigma receptors in human prostate tumor cells, suggesting potential applications in diagnostic imaging and treatment of prostate cancer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.